molecular formula C23H32Cl4N4 B2535494 1,3-Bis-[4-(3-chlorophenyl)piperazin-1-yl]propane Dihydrochloride CAS No. 2408971-27-5

1,3-Bis-[4-(3-chlorophenyl)piperazin-1-yl]propane Dihydrochloride

Cat. No. B2535494
CAS RN: 2408971-27-5
M. Wt: 506.34
InChI Key: GJACYTIZZHHUSK-UHFFFAOYSA-N
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Description

1,3-Bis-[4-(3-chlorophenyl)piperazin-1-yl]propane, also known as Trazodone BP Impurity H, is a chemical compound with the molecular formula C23H30Cl2N4 . Its average mass is 433.417 Da and its monoisotopic mass is 432.184753 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a propane chain with two piperazine rings attached at the 1 and 3 positions. Each piperazine ring is substituted with a 3-chlorophenyl group .

Scientific Research Applications

Quality Control and Assurance

This compound is generally used for Quality Control (QC) and Quality Assurance (QA) during the commercial production of Trazodone and its related formulations .

Drug Formulation Studies

It is also used in the process of Abbreviated New Drug Application (ANDA) filing to the FDA . This involves demonstrating that a proposed product is the same as the brand name drug in dosage form, strength, route of administration, quality, performance characteristics, and intended use.

Toxicity Studies

The compound is used in toxicity studies of the respective drug formulation . These studies are crucial in determining the safety profile of the drug.

Proteomics Research

According to one source, this compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.

Synthesis of Trazodone

This compound is an impurity of Trazodone, which suggests it may be produced during the synthesis of Trazodone .

Pharmaceutical Manufacturing

Given its role in the production of Trazodone, it’s likely that this compound is used in pharmaceutical manufacturing processes .

properties

IUPAC Name

1-(3-chlorophenyl)-4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30Cl2N4.2ClH/c24-20-4-1-6-22(18-20)28-14-10-26(11-15-28)8-3-9-27-12-16-29(17-13-27)23-7-2-5-21(25)19-23;;/h1-2,4-7,18-19H,3,8-17H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJACYTIZZHHUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2CCN(CC2)C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32Cl4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis-[4-(3-chlorophenyl)piperazin-1-yl]propane Dihydrochloride

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